Thiol-Michael Addition Reactivity vs. Vinyl Sulfonamide
In competition kinetic experiments using 2′‑(phenethyl)thiol as the nucleophile, phenyl vinyl sulfonate (R = OPh) exhibited a Michael addition rate approximately 3000‑fold greater than that of N‑benzyl vinyl sulfonamide (R = NHBn), placing the sulfonate ester among the most reactive vinyl sulfonyl Michael acceptors examined [1]. The study directly compared phenyl vinyl sulfonate, phenyl vinyl sulfone, methyl vinyl sulfonate, and several vinyl sulfonamides, establishing the phenoxy substituent as a key determinant of reactivity.
| Evidence Dimension | Relative rate of thiol‑Michael addition |
|---|---|
| Target Compound Data | Phenyl vinyl sulfonate (R = OPh): relative rate ca. 3000 (normalized to slowest substrate) |
| Comparator Or Baseline | N‑Benzyl vinyl sulfonamide (R = NHBn): relative rate ca. 1 |
| Quantified Difference | ~3000‑fold higher for the phenyl sulfonate ester |
| Conditions | 2′‑(Phenethyl)thiol as nucleophile; CD₃OD or CDCl₃; competition kinetics monitored by ¹H NMR |
Why This Matters
For medicinal chemists designing cysteine‑targeted covalent inhibitors, the phenyl sulfonate ester provides dramatically faster target engagement than sulfonamide‑based warheads, enabling lower dosing and potentially improved selectivity in complex biological matrices.
- [1] Reddick, J. J.; Cheng, J.; Roush, W. R. Relative Rates of Michael Reactions of 2′-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Org. Lett. 2003, 5 (11), 1967–1970. https://doi.org/10.1021/ol034555l View Source
